molecular formula C33H39N5O6 B3003405 Fmoc-D-Val-D-Cit-PAB CAS No. 1350456-69-7

Fmoc-D-Val-D-Cit-PAB

カタログ番号: B3003405
CAS番号: 1350456-69-7
分子量: 601.704
InChIキー: DALMAZHDNFCDRP-FQLXRVMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Val-D-Cit-PAB: is a cleavable linker used in antibody-drug conjugation (ADC). This compound combines the amino acids valine and citrulline with a para-aminobenzoic acid moiety. It is widely used in the field of drug delivery and conjugation chemistry due to its ability to facilitate controlled drug release and enhance the stability of the conjugate .

作用機序

Target of Action

Fmoc-D-Val-D-Cit-PAB is primarily used in the field of antibody-drug conjugates (ADCs) for target-specific payload release . The primary target of this compound is cathepsin B , an enzyme that is only present in the lysosome .

Mode of Action

The compound acts as a cleavable linker in ADCs . It is specifically cleaved by cathepsin B, which results in the release of the ADC payload . This cleavage is a critical step in the compound’s mode of action, as it ensures that the cytotoxic payload is only released within the target cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the endocytic pathway . Once the ADC is internalized into the target cell, the compound is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic payload .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its superior plasma stability , which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s efficacy and safety profile .

Result of Action

The cleavage of this compound by cathepsin B results in the release of the cytotoxic payload within the target cell . This intracellular release of the payload is what allows ADCs to deliver potent cytotoxic agents directly to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity .

Action Environment

The action of this compound is influenced by the intracellular environment of the target cell . Specifically, the presence of cathepsin B in the lysosome is a key factor that determines the compound’s efficacy . Furthermore, the compound’s stability in the circulation can be affected by various factors, including the presence of other plasma proteins .

生化学分析

Biochemical Properties

Fmoc-D-Val-D-Cit-PAB plays a crucial role in biochemical reactions, particularly in the context of ADCs . It interacts with various enzymes and proteins, most notably cathepsin B . This enzyme, present in the lysosome of cells, specifically cleaves the Val-Cit sequence in the linker, enabling controlled release of the conjugated drugs .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. By facilitating the targeted delivery and release of cytotoxic drugs, it indirectly impacts these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the drug attached to the PAB moiety of the linker . The released drug can then interact with its target, leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time as the ADC circulates in the bloodstream, enters cells, and releases the drug . The compound is designed to be stable in the bloodstream, resisting premature cleavage . Once inside the cell, however, it is rapidly cleaved, leading to drug release .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage, as is typical for most compounds

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs . After the drug is released, the linker and the antibody part of the ADC may be further metabolized or degraded by the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of target cells, facilitating their uptake .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosome . This is because the linker is designed to be cleaved by cathepsin B, an enzyme that is located in the lysosome . After cleavage, the drug is released into the cytosol, where it can exert its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Val-D-Cit-PAB involves several steps. Initially, a solution of Fmoc-Cit-PABOH is prepared in dimethylformamide (DMF) at a concentration of 0.2 M. Piperidine is then added in excess (5.0 equivalents) to the solution and stirred at room temperature. Subsequently, Fmoc-Val-OSu is added to create the desired compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to avoid epimerization and achieve a reliable production method .

科学的研究の応用

Chemistry: Fmoc-D-Val-D-Cit-PAB is used in the synthesis of antibody-drug conjugates (ADCs), which are crucial for targeted drug delivery systems. The compound’s cleavable linker properties make it ideal for controlled drug release .

Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release within cells. Its ability to be cleaved by specific enzymes allows researchers to investigate the intracellular pathways involved in drug release .

Medicine: this compound is employed in the development of targeted cancer therapies. ADCs containing this compound can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells .

Industry: The compound is used in the pharmaceutical industry for the production of ADCs. Its stability and cleavable properties make it a valuable component in the manufacturing of targeted therapies .

生物活性

Fmoc-D-Val-D-Cit-PAB is a synthetic compound primarily utilized in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a linker that facilitates the targeted delivery of cytotoxic agents to cancer cells. Its biological activity is characterized by its stability, specificity, and ability to enhance therapeutic efficacy while minimizing systemic toxicity.

Chemical Structure and Synthesis

The compound features a structure that includes an Fmoc (9-fluorenylmethoxycarbonyl) protective group, a D-Valine residue, a D-Citrulline moiety, and a para-aminobenzyl (PAB) group. The synthesis of this compound typically involves several steps, including:

  • Fmoc Protection : The amino group of valine is protected with an Fmoc group.
  • Coupling Reaction : D-Citrulline is coupled to the Fmoc-protected valine using coupling agents such as HATU or EEDQ to form the dipeptide.
  • PAB Attachment : The PAB moiety is then attached through an amide bond formation.

This multi-step synthesis allows for precise control over the linker’s structure, which is crucial for its application in ADCs.

This compound functions as a cleavable linker in ADCs. The biological activity is linked to its ability to undergo selective cleavage by cathepsin B, an enzyme prevalent in lysosomes of cancer cells. This mechanism ensures that the cytotoxic drug attached to the ADC is released specifically within the target cell's lysosomal environment, thereby enhancing therapeutic efficacy and reducing off-target effects .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

  • Targeted Drug Delivery : The compound enhances the specificity of drug delivery systems, particularly in cancer therapy. By ensuring that the drug is released only within malignant cells, it minimizes systemic toxicity.
  • Improved Stability : Studies have shown that ADCs utilizing this compound exhibit improved stability in circulation compared to other linkers. This stability contributes to better pharmacokinetics and therapeutic indices .
  • Protease-Triggered Release : The incorporation of this compound into drug formulations allows for protease-triggered release mechanisms. This feature is particularly beneficial in environments where specific proteases are overexpressed, such as tumors .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vivo Studies : ADCs using this linker have demonstrated enhanced tolerability and reduced myelosuppression in clinical settings. Improved patient outcomes have been reported due to decreased off-target toxicities .
  • Cellular Interaction Studies : Interaction studies have shown that this compound effectively binds with various biological targets, elucidating its role in enhancing drug delivery efficacy within targeted cells .

Case Studies

  • ADC Development : A study focusing on an ADC incorporating this compound demonstrated significant tumor regression in preclinical models. The selective cleavage by cathepsin B facilitated effective release of the cytotoxic agent within tumor cells, leading to enhanced therapeutic outcomes .
  • Comparison with Other Linkers : Research comparing this compound with traditional linkers like Phe-Lys showed superior performance in terms of stability and selectivity for drug release, further validating its potential in ADC applications .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

FeatureDescription
Chemical Structure This compound
Primary Application Linker for antibody-drug conjugates (ADCs)
Mechanism of Action Cathepsin B cleavable linker for targeted drug release
Stability Improved stability in circulation compared to other linkers
Therapeutic Efficacy Enhanced efficacy with reduced systemic toxicity
Clinical Outcomes Better tolerability and patient outcomes reported

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-FQLXRVMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。